2-Hydroxy-2-(2-pyridyl)acetic acid

Descripción general

Descripción

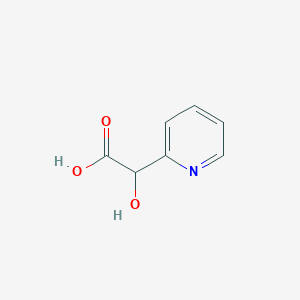

2-Hydroxy-2-(2-pyridyl)acetic acid: is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hydroxyl group and a carboxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-pyridyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method includes the use of 2-pyridylacetonitrile, which undergoes hydrolysis to yield the desired product. The reaction conditions typically involve the use of acidic or basic catalysts, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as potassium permanganate or chromium trioxide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial production process.

Análisis De Reacciones Químicas

Decarboxylative Michael-Type Addition

This compound participates in doubly decarboxylative reactions under mild conditions. For example, 2-pyridylacetic acid hydrochloride reacts with chromone-3-carboxylic acid derivatives to form 4-(pyridylmethyl)chroman-2-ones via a two-step mechanism :

Mechanistic Pathway

-

Step 1 : Decarboxylation of 2-pyridylacetic acid generates a carbanion intermediate, which undergoes Michael addition to chromone-3-carboxylic acid.

-

Step 2 : Subsequent decarboxylation of the adduct yields the final product.

Key Evidence

-

Mass spectrometry confirmed the intermediate Michael adduct (C₁₆H₁₃NO₄, [M+H]⁺ = 284) .

-

Reaction proceeds at room temperature in aqueous ethanol with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base .

Salt Formation

The α-hydroxy and carboxylic acid groups enable salt formation. For instance, sodium 2-hydroxy-2-(pyridin-2-yl)acetate (CID 86812309) is synthesized via deprotonation with sodium hydroxide .

| Property | Value |

|---|---|

| Molecular Weight | 175.12 g/mol |

| Parent Compound | CID 415061 |

| Stability | Hygroscopic |

Hazards

Acid-Base Behavior

The compound’s acidity is influenced by the pyridine ring and α-hydroxyl group. Comparative pKa data for structurally related compounds include :

| Compound | pKa |

|---|---|

| Di-(2-hydroxyethyl)aminoacetic acid | 8.08 |

| 2-(3-Hydroxypropylamino)ethylamine | 9.45 |

These values suggest the α-hydroxyacetic acid moiety has moderate acidity, enabling deprotonation under basic conditions.

Oxidation and Functionalization

Pyridylacetic acid derivatives are precursors in oxidation and halogenation reactions. For example:

-

Halogenation : Reaction with Cl₂ or Br₂ in aqueous media yields halogenated pyridinol derivatives .

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) converts ester derivatives to carboxylic acids .

Example Reaction

2-Pyridylacetic acid derivatives treated with F₂/N₂ gas under acidic conditions produce fluorinated hydroxypyridines (51% yield) .

Aplicaciones Científicas De Investigación

2-Hydroxy-2-(2-pyridyl)acetic acid is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol . It is also known by other names such as this compound, 2-Hydroxy-2-(pyridin-2-yl)acetic acid, and hydroxy-pyridin-2-yl-acetic acid .

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research to explore its potential as a therapeutic agent in the treatment of various diseases. Additionally, it finds use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

- Reduction The carboxyl group can be reduced to form an alcohol or aldehyde, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions, using reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted pyridine compounds, which have diverse applications in chemical synthesis and industrial processes.

Aldose Reductase Inhibition

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(2-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological activity and therapeutic potential.

Comparación Con Compuestos Similares

2-Hydroxy-2-(2-pyridyl)acetic acid can be compared with other similar compounds, such as:

2-Pyridinecarboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

2-Hydroxy-2-(3-pyridyl)acetic acid: The position of the hydroxyl group on the pyridine ring affects its chemical behavior and applications.

2-Hydroxy-2-(4-pyridyl)acetic acid: Similar to the 3-pyridyl derivative, the position of the hydroxyl group influences its properties.

Actividad Biológica

2-Hydroxy-2-(2-pyridyl)acetic acid (HPAA) is a compound of increasing interest in biological and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of HPAA, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

HPAA is characterized by its pyridine ring and hydroxyl group, which contribute to its reactivity and biological interactions. The molecular formula for HPAA is , with a molecular weight of approximately 155.14 g/mol . The compound's structure allows it to participate in various biochemical reactions, particularly in enzyme interactions.

The biological activity of HPAA is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : HPAA has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This property is crucial in the context of drug development, particularly for targets involved in metabolic pathways.

- Antioxidant Activity : The hydroxyl group in HPAA may contribute to its antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Biological Activities

Research has demonstrated that HPAA exhibits several key biological activities:

- Antimicrobial Properties : HPAA has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that it possesses significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation as an antimicrobial agent .

- Antiviral Activity : Preliminary studies suggest that compounds similar to HPAA may have antiviral properties, particularly against RNA viruses. This aspect is especially relevant in the context of emerging infectious diseases .

- Anti-inflammatory Effects : HPAA may also exert anti-inflammatory effects by modulating inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several studies have investigated the biological activity of HPAA and related compounds:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various pyridine derivatives, including HPAA. Results indicated that HPAA exhibited notable activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL depending on the strain tested .

- In Vitro Enzyme Inhibition :

- Oxidative Stress Modulation :

Comparative Analysis with Similar Compounds

To better understand the unique properties of HPAA, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-(3-pyridyl)acetic acid | Contains a methoxy group | Enhanced enzyme inhibition |

| 2-Hydroxy-2-(4-pyridyl)acetic acid | Different position of hydroxyl group | Antimicrobial properties |

| 2-Hydroxy-2-(5-pyridyl)acetic acid | Additional heterocyclic features | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

2-hydroxy-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRDCCHAWIMXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328896 | |

| Record name | 2-hydroxy-2-(2-pyridyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89791-91-3 | |

| Record name | 2-hydroxy-2-(2-pyridyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.